N-(4-(Chloromethyl)-6-formylpyridin-2-yl)acetamide
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Overview
Description
N-(4-(Chloromethyl)-6-formylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 4-position, a formyl group at the 6-position, and an acetamide group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Chloromethyl)-6-formylpyridin-2-yl)acetamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Chloromethylation: Introduction of the chloromethyl group at the 4-position of the pyridine ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).
Formylation: Introduction of the formyl group at the 6-position using Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Acetamidation: Introduction of the acetamide group at the 2-position through the reaction of the intermediate with acetic anhydride (Ac₂O) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Chloromethyl)-6-formylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: N-(4-(Chloromethyl)-6-carboxypyridin-2-yl)acetamide.
Reduction: N-(4-(Chloromethyl)-6-hydroxymethylpyridin-2-yl)acetamide.
Substitution: N-(4-(Substituted-methyl)-6-formylpyridin-2-yl)acetamide derivatives.
Scientific Research Applications
N-(4-(Chloromethyl)-6-formylpyridin-2-yl)acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(Chloromethyl)-6-formylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the formyl and pyridine ring.
N-(4-(Chloromethyl)phenyl)acetamide: Similar structure but lacks the formyl group and pyridine ring.
N-(4-(Chloromethyl)-2-pyridyl)acetamide: Similar structure but lacks the formyl group.
Uniqueness
N-(4-(Chloromethyl)-6-formylpyridin-2-yl)acetamide is unique due to the presence of both the chloromethyl and formyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H9ClN2O2 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
N-[4-(chloromethyl)-6-formylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-6(14)11-9-3-7(4-10)2-8(5-13)12-9/h2-3,5H,4H2,1H3,(H,11,12,14) |
InChI Key |
FQFNQQSBGURBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)CCl |
Origin of Product |
United States |
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